An In-depth Technical Guide to the Physical and Chemical Properties of 5-(Trifluoromethyl)-2-furoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 5-(Trifluoromethyl)-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(Trifluoromethyl)-2-furoic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes available data from suppliers and computational predictions, offering a valuable resource for researchers and professionals in drug development and related fields.
Chemical Identity
| Identifier | Value |
| Chemical Name | 5-(Trifluoromethyl)-2-furoic acid |
| CAS Number | 56286-73-8[1] |
| Molecular Formula | C₆H₃F₃O₃[1] |
| Molecular Weight | 180.08 g/mol [1] |
| Canonical SMILES | C1=C(OC(=C1)C(F)(F)F)C(=O)O |
| InChI | InChI=1S/C6H3F3O3/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) |
| InChIKey | XLYPCKBOJBGJEB-UHFFFAOYSA-N |
Physical Properties
The physical properties of 5-(Trifluoromethyl)-2-furoic acid are summarized in the table below. The available data is a combination of information from chemical suppliers and computational predictions.
| Property | Value | Source |
| Physical State | Solid. Appears as a white to off-white solid. | CookeChem |
| Melting Point | 116-120 °C | CookeChem |
| Boiling Point (Predicted) | 243.7 ± 40.0 °C | CookeChem |
| Density (Predicted) | 1.522 ± 0.06 g/cm³ | CookeChem |
| pKa (Predicted) | 2.44 ± 0.10 | CookeChem |
| Solubility | No experimental data available. Expected to have some solubility in polar organic solvents. | |
| Storage | Store at 2-8 °C. | Sigma-Aldrich |
Chemical Properties and Reactivity
Key Reactive Sites:
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Carboxylic Acid Group (-COOH): This is the primary functional group and will undergo typical reactions of carboxylic acids, such as:
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Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
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Amide Formation: Reaction with amines to form amides, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).
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Reduction: Reduction to the corresponding alcohol, 5-(trifluoromethyl)furfuryl alcohol, using strong reducing agents like lithium aluminum hydride.
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Decarboxylation: While generally requiring harsh conditions, decarboxylation to form 2-(trifluoromethyl)furan is a potential transformation.
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Furan Ring: The furan ring is an electron-rich aromatic system, but the presence of the electron-withdrawing trifluoromethyl group at the 5-position and the carboxylic acid group at the 2-position deactivates the ring towards electrophilic aromatic substitution. Reactions would likely require forcing conditions and would be directed by the existing substituents.
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Trifluoromethyl Group (-CF₃): The trifluoromethyl group is generally stable and unreactive under most conditions. Its strong electron-withdrawing nature significantly influences the electronic properties of the furan ring and the acidity of the carboxylic acid group.
A logical workflow for synthesizing derivatives of 5-(Trifluoromethyl)-2-furoic acid would primarily involve transformations of the carboxylic acid group.
Spectral Data
As of the date of this guide, experimentally obtained spectral data (NMR, IR, Mass Spectrometry) for 5-(Trifluoromethyl)-2-furoic acid is not available in publicly accessible databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase of this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of 5-(Trifluoromethyl)-2-furoic acid are not available in the current literature. Standard analytical chemistry methodologies should be employed for this purpose. The following are generalized protocols for key analyses.
5.1. Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample of 5-(Trifluoromethyl)-2-furoic acid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 5-(Trifluoromethyl)-2-furoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
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Expected ¹H NMR Features: Signals corresponding to the two protons on the furan ring and the acidic proton of the carboxylic acid. The chemical shifts will be influenced by the trifluoromethyl group.
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Expected ¹³C NMR Features: Signals for the carbon atoms of the furan ring, the carboxylic acid carbonyl carbon, and the trifluoromethyl carbon.
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Expected ¹⁹F NMR Features: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
5.3. Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Expected Characteristic Peaks:
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Broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).
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Sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹).
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C-O stretch (around 1300-1200 cm⁻¹).
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Strong C-F stretching bands (around 1350-1150 cm⁻¹).
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Peaks characteristic of the furan ring.
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5.4. Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by gas or liquid chromatography.
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Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.
A general workflow for the chemical analysis of 5-(Trifluoromethyl)-2-furoic acid is depicted below.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or the involvement of 5-(Trifluoromethyl)-2-furoic acid in any signaling pathways. Its structural similarity to other furoic acid derivatives suggests potential applications in various therapeutic areas, but this would require experimental validation. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity.
Conclusion
5-(Trifluoromethyl)-2-furoic acid is a readily available building block with potential for use in the development of new chemical entities. This guide provides a summary of its known physical and chemical properties based on currently available data. Further experimental investigation is required to fully characterize this compound, including detailed spectroscopic analysis and evaluation of its biological activity.


